

# An In-depth Technical Guide to Ethyl Trimethylacetate: Synonyms, Identifiers, and Experimental Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ethyl trimethylacetate*

Cat. No.: *B1220292*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **ethyl trimethylacetate**, a versatile ester with applications in various scientific domains. This document details its chemical identity, provides experimental protocols for its synthesis and analysis, and illustrates relevant workflows.

## Core Data: Synonyms and Identifiers

**Ethyl trimethylacetate** is known by a variety of names and is cataloged under several chemical identification systems. A structured summary of these is provided below for easy reference.

| Identifier Type                           | Identifier                                     | Source                                  |
|-------------------------------------------|------------------------------------------------|-----------------------------------------|
| Systematic IUPAC Name                     | ethyl 2,2-dimethylpropanoate                   | <a href="#">[1]</a> <a href="#">[2]</a> |
| Common Synonyms                           | Ethyl pivalate                                 | <a href="#">[1]</a> <a href="#">[3]</a> |
| Ethyl neopentanoate                       | <a href="#">[1]</a>                            |                                         |
| Ethyl 2,2-dimethylpropionate              | <a href="#">[1]</a> <a href="#">[3]</a>        |                                         |
| 2,2-Dimethylpropanoic acid<br>ethyl ester | <a href="#">[1]</a>                            |                                         |
| Trimethylacetic acid, ethyl<br>ester      | <a href="#">[1]</a>                            |                                         |
| CAS Number                                | 3938-95-2                                      | <a href="#">[2]</a>                     |
| PubChem CID                               | 19838                                          | <a href="#">[1]</a>                     |
| Molecular Formula                         | C7H14O2                                        | <a href="#">[2]</a>                     |
| Molecular Weight                          | 130.18 g/mol                                   | <a href="#">[2]</a>                     |
| SMILES                                    | CCOC(=O)C(C)(C)C                               | <a href="#">[1]</a> <a href="#">[2]</a> |
| InChI                                     | InChI=1S/C7H14O2/c1-5-9-6(8)7(2,3)4/h5H2,1-4H3 | <a href="#">[1]</a> <a href="#">[2]</a> |
| InChIKey                                  | HHEIMYAXCOIQCJ-UHFFFAOYSA-N                    | <a href="#">[1]</a> <a href="#">[2]</a> |
| EINECS Number                             | 223-520-1                                      | <a href="#">[1]</a>                     |
| Beilstein Registry Number                 | 1747617                                        | <a href="#">[4]</a>                     |
| MDL Number                                | MFCD00009129                                   | <a href="#">[4]</a>                     |

## Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of **ethyl trimethylacetate**.

# Synthesis of Ethyl Trimethylacetate via Fischer Esterification

This protocol describes the synthesis of **ethyl trimethylacetate** from trimethylacetic acid (pivalic acid) and ethanol using an acid catalyst.

## Materials:

- Trimethylacetic acid (pivalic acid)
- Ethanol (absolute)
- Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ )
- Sodium bicarbonate ( $\text{NaHCO}_3$ ), saturated solution
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator

## Procedure:

- Reaction Setup: In a dry round-bottom flask, combine 1.0 mole of trimethylacetic acid and 2.0 moles of absolute ethanol.

- Catalyst Addition: Slowly add 0.1 moles of concentrated sulfuric acid to the mixture while stirring.
- Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours.
- Work-up:
  - Cool the reaction mixture to room temperature.
  - Transfer the mixture to a separatory funnel.
  - Wash the organic layer sequentially with:
    - 100 mL of cold water
    - 100 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst, be cautious of CO<sub>2</sub> evolution)
    - 100 mL of brine
- Drying and Solvent Removal:
  - Separate the organic layer and dry it over anhydrous magnesium sulfate.
  - Filter to remove the drying agent.
  - Remove the excess ethanol and any remaining volatile impurities using a rotary evaporator.
- Purification (Optional): For higher purity, the crude **ethyl trimethylacetate** can be purified by fractional distillation.

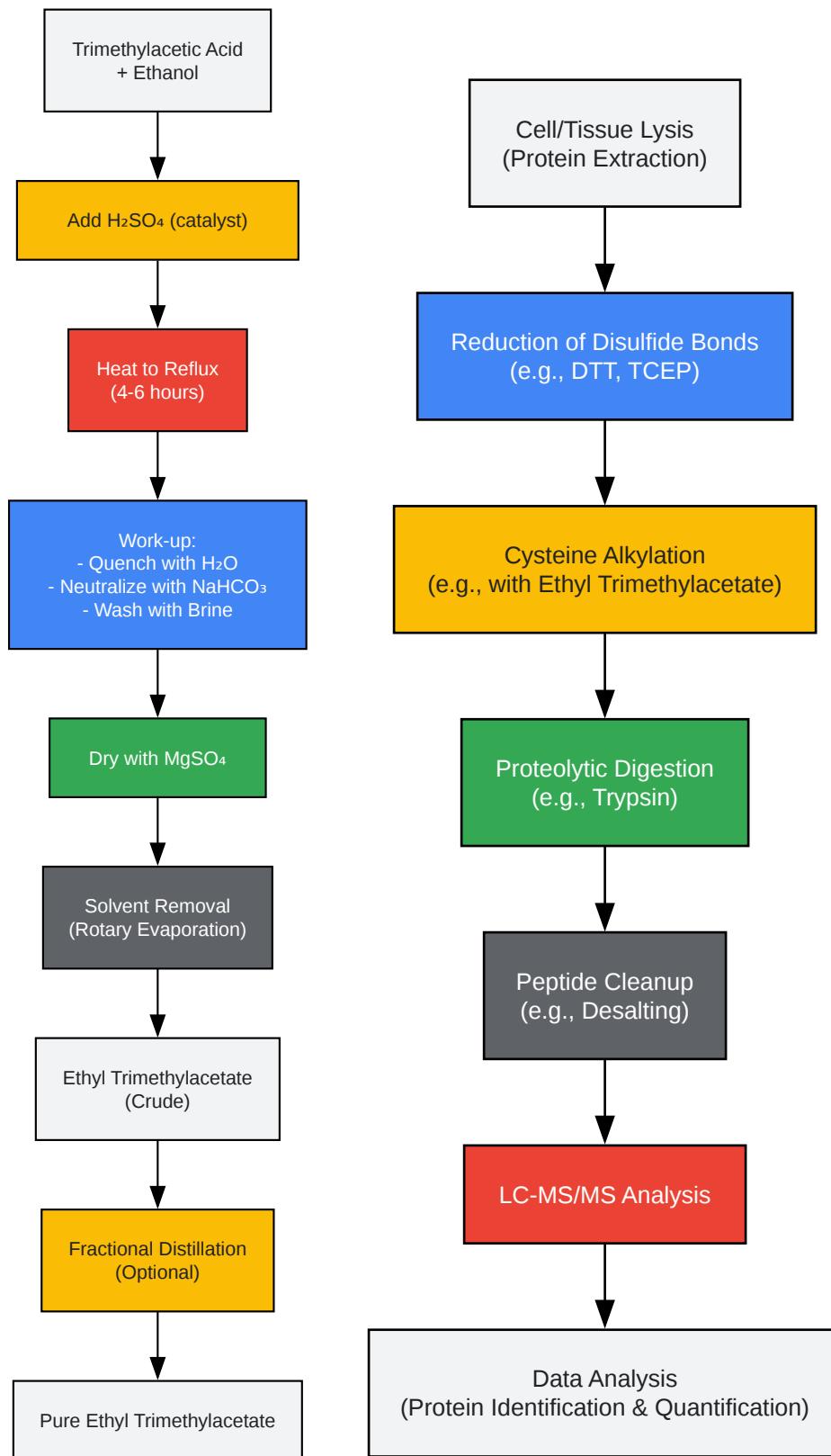
## Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the quantitative analysis of **ethyl trimethylacetate** in a sample matrix.

## Materials and Reagents:

- **Ethyl trimethylacetate** standard ( $\geq 99\%$  purity)
- Hexane or Ethyl Acetate (GC grade)
- Internal Standard (IS), e.g., Ethyl heptadecanoate
- Sample containing **ethyl trimethylacetate**
- GC-MS instrument with a suitable capillary column (e.g., DB-5ms or equivalent)

## Procedure:


- Standard Preparation:
  - Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of **ethyl trimethylacetate** standard and dissolve it in 10 mL of hexane in a volumetric flask.
  - Working Standards: Prepare a series of working standards by serial dilution of the primary stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100  $\mu\text{g/mL}$ ).
  - Internal Standard Spiking: Add the internal standard to each working standard to a final concentration of 10  $\mu\text{g/mL}$ .
- Sample Preparation:
  - Liquid-Liquid Extraction (for aqueous samples):
    - To 1 mL of the aqueous sample, add the internal standard.
    - Add 2 mL of hexane and vortex for 2 minutes.
    - Centrifuge to separate the layers.
    - Transfer the upper organic layer to a clean vial.
    - Concentrate the extract under a gentle stream of nitrogen if necessary.

- Reconstitute in a known volume of hexane.
- GC-MS Analysis:
  - Injection: Inject 1  $\mu$ L of the prepared standard or sample into the GC-MS.
  - GC Conditions (Example):
    - Injector Temperature: 250°C
    - Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.
    - Carrier Gas: Helium at a constant flow rate.
  - MS Conditions (Example):
    - Ion Source Temperature: 230°C
    - Scan Range: m/z 40-300
    - Ionization Mode: Electron Ionization (EI) at 70 eV.
- Data Analysis:
  - Identify the peaks corresponding to **ethyl trimethylacetate** and the internal standard based on their retention times and mass spectra.
  - Construct a calibration curve by plotting the ratio of the peak area of **ethyl trimethylacetate** to the peak area of the internal standard against the concentration of the working standards.
  - Determine the concentration of **ethyl trimethylacetate** in the samples by using the calibration curve.

## Visualizations: Workflows and Pathways

### Synthesis Workflow

The following diagram illustrates the key steps in the Fischer esterification synthesis of **ethyl trimethylacetate**.



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Synthesis routes of Ethyl trimethylacetate [benchchem.com]
- 3. jmaterenvironsci.com [jmaterenvironsci.com]
- 4. [Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts] - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl Trimethylacetate: Synonyms, Identifiers, and Experimental Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1220292#ethyl-trimethylacetate-synonyms-and-identifiers]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)